molecular formula C23H23N3O3 B368590 N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 919972-93-3

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B368590
CAS No.: 919972-93-3
M. Wt: 389.4g/mol
InChI Key: CHFNIWLRHAVLQX-UHFFFAOYSA-N
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Description

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a benzodiazole ring, and a phenoxypropyl group.

Preparation Methods

The synthesis of N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various receptors and enzymes, modulating their activity. The phenoxypropyl group and furan-2-carboxamide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17(24-23(27)21-13-7-15-29-21)22-25-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15,17H,8,14,16H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNIWLRHAVLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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